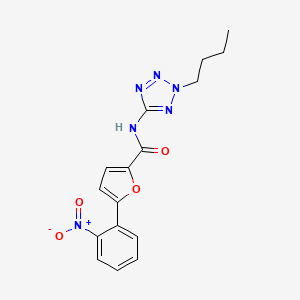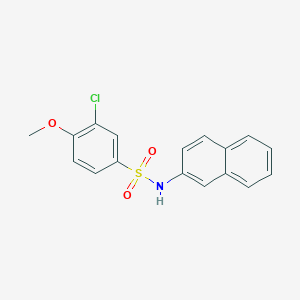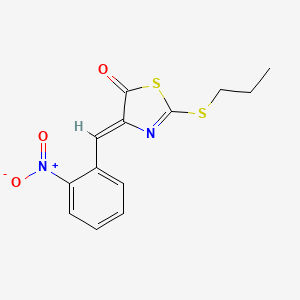
N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide
説明
Synthesis Analysis
The synthesis of acrylamide derivatives often involves reactions that introduce functional groups to acrylamide monomers, enhancing their reactivity and utility in further chemical modifications. A common approach for synthesizing such compounds involves reactions like the Ritter reaction or the Claisen-Schmidt condensation reaction, tailored to introduce specific substituents into the acrylamide structure, depending on the desired chemical properties and reactivity (Huang et al., 2019).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives, including "N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide", is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) analysis. These methods provide detailed insights into the compound's molecular conformation, electronic structure, and intermolecular interactions, which are crucial for understanding its reactivity and properties (Asiri et al., 2011).
Chemical Reactions and Properties
Acrylamide derivatives undergo various chemical reactions, including polymerization, which significantly alters their physical and chemical properties. The polymerization of acrylamide derivatives, for example, can lead to materials with specific functionalities and applications in different fields. The reactivity of such compounds can be further modified through substitution reactions, where different functional groups are introduced or replaced, impacting the compound's stability, reactivity, and interactions with other molecules (Shehata & Hassan, 2002).
Physical Properties Analysis
The physical properties of "N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide", such as melting point, solubility, and thermal stability, are essential for its handling and application in various domains. These properties are typically assessed through Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solubility tests in different solvents. The solubility of acrylamide derivatives, for instance, plays a critical role in their application in polymer science and material engineering (Yao et al., 2010).
科学的研究の応用
Synthesis and Characterization
N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide, as part of the broader family of acrylamide derivatives, has been the subject of various scientific studies focused on its synthesis, characterization, and potential applications. Acrylamide derivatives have been synthesized and characterized through experimental and theoretical methods, providing insights into their structure and reactivity. For instance, the synthesis and characterization of N-(4-nitrophenyl)acrylamide, a related compound, involved techniques like Fourier Transform Infrared and Nuclear Magnetic Resonance spectroscopy, along with Density Functional Theory methods. Such studies lay the groundwork for understanding the properties and potential applications of specific acrylamide derivatives, including N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide (Tanış, Çankaya, & Yalçın, 2019).
Catalytic and Polymerization Applications
Acrylamide derivatives have been explored for their catalytic properties and potential in polymerization processes. The study of radical homopolymerization of acrylamide derivatives has highlighted their use in creating polymers with specific properties, such as enhanced oil recovery. This research provides insights into the polymerization mechanisms and the resulting polymer characteristics, which can inform the development of materials with tailored properties for industrial applications (Huang et al., 2019).
Biochemical and Biomedical Research
The biochemical and biomedical research applications of acrylamide derivatives, including N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide, have been a focus area due to their interaction with biological molecules. The study of acrylamide's effects on protein fluorescence and its potential as a quencher has provided valuable insights into protein structure and dynamics. Such research contributes to our understanding of how acrylamide derivatives interact with biological systems, which is crucial for their potential therapeutic or diagnostic applications (Eftink & Ghiron, 1976).
Environmental and Material Science
In environmental and material science, acrylamide derivatives have been utilized in studies focusing on the removal of heavy metals from aqueous media and their conversion into nanoparticles. This dual application showcases the potential of acrylamide derivatives in environmental remediation and the development of novel catalyst systems. Such research underscores the versatility of acrylamide derivatives in addressing environmental challenges and their role in catalyzing chemical reactions (Javed et al., 2018).
特性
IUPAC Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O3/c16-10-3-1-9(13(18)7-10)2-6-15(21)19-11-4-5-12(17)14(8-11)20(22)23/h1-8H,(H,19,21)/b6-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYBNYSNZLHUOG-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methoxy-N-{3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropyl}benzamide](/img/structure/B4584171.png)
![2-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4584175.png)
![2-mercapto-5-{4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B4584184.png)

![3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B4584189.png)
![2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate](/img/structure/B4584204.png)

![3-{4-[(diethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide](/img/structure/B4584211.png)
![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4584214.png)
![3-[5-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4584220.png)


![3-bromo-4-methoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4584255.png)
